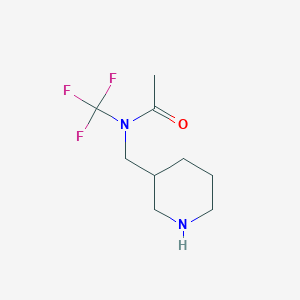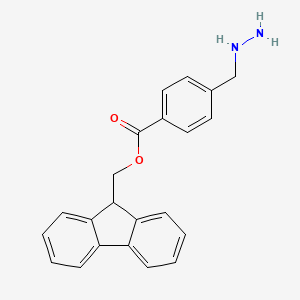
4-Fmoc-amino-benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fmoc-amino-benzylamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-benzylamine structure. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under basic conditions and ease of removal under mildly basic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine typically involves the reaction of 4-amino-benzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The Fmoc group can also be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process .
化学反応の分析
Types of Reactions
4-Fmoc-amino-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, leading to the formation of the free amine.
Protection and Deprotection: The Fmoc group serves as a protecting group for the amino function, which can be selectively removed without affecting other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Major Products Formed
科学的研究の応用
4-Fmoc-amino-benzylamine is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins using SPPS techniques.
Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the modification of biomolecules for various applications in biotechnology and molecular biology.
作用機序
The primary function of 4-Fmoc-amino-benzylamine is to serve as a protected intermediate in synthetic chemistry. The Fmoc group protects the amino function during synthetic steps and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids in peptide synthesis without unwanted side reactions .
類似化合物との比較
Similar Compounds
Boc-amino-benzylamine: Uses tert-butyl carbamate (Boc) as the protecting group, which is removed under acidic conditions.
Cbz-amino-benzylamine: Uses benzyl carbamate (Cbz) as the protecting group, which is removed by catalytic hydrogenolysis.
Uniqueness
4-Fmoc-amino-benzylamine is unique due to its stability under basic conditions and ease of removal with mild bases like piperidine. This makes it particularly suitable for SPPS, where the Fmoc group can be removed without affecting the acid-labile linkers used in the synthesis .
特性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C22H20N2O2/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14,23H2 |
InChIキー |
FRRDFUCVQNYOGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


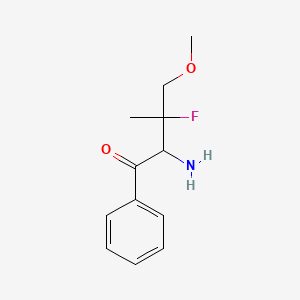
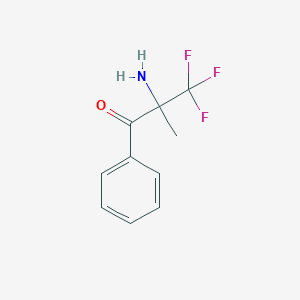
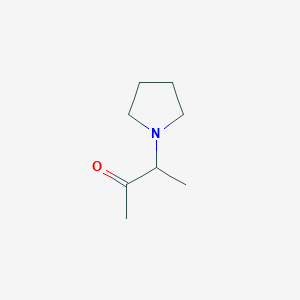
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
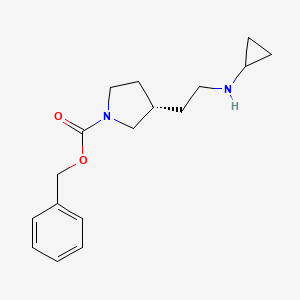
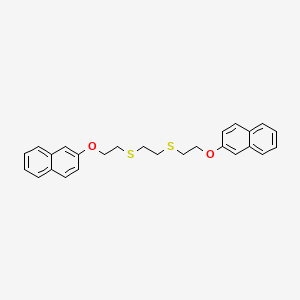
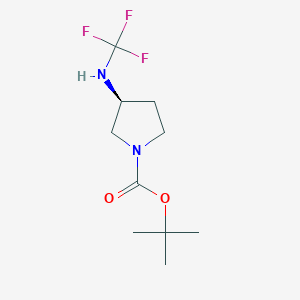
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)

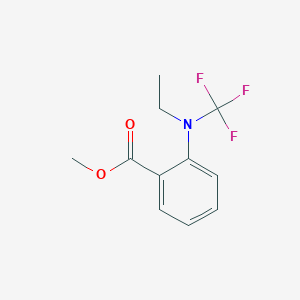
![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
